Nitrofurazone

Übersicht

Beschreibung

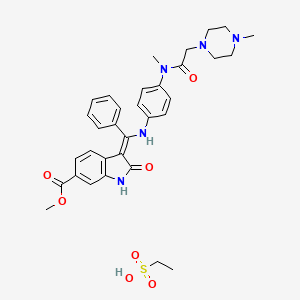

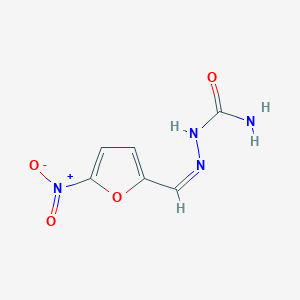

Nitrofurazone is an antimicrobial organic compound that belongs to the nitrofuran class . It is most commonly used as a topical antibiotic ointment, effective against gram-positive bacteria, gram-negative bacteria, and can be used in the treatment of trypanosomiasis .

Synthesis Analysis

Nitrofurazone has been repurposed towards the design and synthesis of novel apoptotic-dependent anticancer and antimicrobial agents . A modified method for the synthesis of Nitrofurazone has been reported .Molecular Structure Analysis

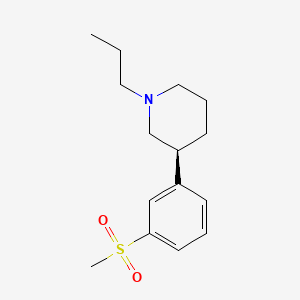

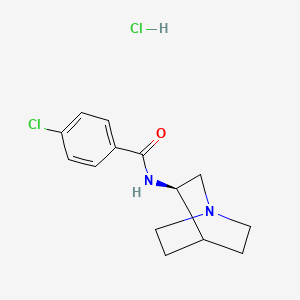

Nitrofurazone has a molecular formula of C6H6N4O4 and a molecular weight of 198.14 g/mol . Its structure includes a 5-nitrofuryl moiety .Chemical Reactions Analysis

Nitrofurazone has shown good electrocatalytic activity to redox reactions by differential pulse voltammetry and cyclic voltammetry . The stereo-electronic properties of Nitrofurazone analogs have been analyzed, demonstrating high reactivity through the reduction of the 5-nitrofuryl moiety .Physical And Chemical Properties Analysis

Nitrofurazone appears as odorless pale yellow needles or yellow powder . Its solubility and thermodynamic properties have been studied .Wissenschaftliche Forschungsanwendungen

Detection in Animal-Derived Foods

Nitrofurazone metabolites can be detected in animal-derived foods using a background fluorescence quenching immunochromatographic assay . This method uses a portable fluorescence immunoquantitative analyzer and a QR code with a built-in standard curve for rapid on-site detection .

Antibiotic in Husbandry

Nitrofurazone is a broad-spectrum antibiotic that is widely used in husbandry to prevent and control a variety of animal diseases caused by Salmonella and Escherichia coli infection .

Medicinal Feed Additive

Nitrofurazone is also used as a medicinal feed additive to prevent dysentery and bacterial enteritis in swine .

Electrochemical Sensing

Nitrofurazone can be detected using metal–organic frameworks and reduced graphene oxide composites . The sensor possesses a lower detection limit with two dynamic ranges and high sensitivity .

Treatment of Inflammatory Diseases

Nitrofurazone, a synthetic broad-spectrum antibiotic drug, has been extensively used to combat bacterial infections from burns, protozoan, and gastrointestinal infections . It is also used to treat inflammatory diseases in humans and animals .

Water Treatment

Nitrofurazone can be removed from water using a hybridization of photocatalysis and biological degradation .

Wirkmechanismus

Target of Action

Nitrofurazone primarily targets bacterial enzymes, particularly those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in bacterial metabolism, and their inhibition disrupts essential cellular processes .

Mode of Action

It is known to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate . This inhibitory activity is also believed to affect enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Biochemical Pathways

Nitrofurazone affects the biochemical pathways related to the metabolism of glucose and pyruvate . By inhibiting the enzymes involved in these pathways, Nitrofurazone disrupts the energy production and other metabolic processes of the bacteria, leading to their death .

Pharmacokinetics

It is known that nitrofurazone is a topical antibiotic, mainly used to treat burns and skin grafts . The metabolism of topically applied Nitrofurazone is thought to be by 5-nitro reduction and cleavage of the -CH=N- linkage to generate a reactive species .

Result of Action

The result of Nitrofurazone’s action is the inhibition of bacterial growth and proliferation. By disrupting the enzymes involved in glucose and pyruvate metabolism, Nitrofurazone impairs the bacteria’s ability to produce energy and carry out essential cellular processes . This leads to the death of the bacteria and the resolution of the infection .

Action Environment

The action of Nitrofurazone can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases, such as NfsA and NfsB, in bacteria like E. coli, can activate Nitrofurazone . Additionally, the efficacy and stability of Nitrofurazone may be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(E)-(5-nitrofuran-2-yl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWVQXQOWNYOU-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Record name | NITROFURAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992), Dry Powder, Odorless, lemon-yellow crystalline powder; [HSDB], Solid, Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. | |

| Record name | NITROFURAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrofurazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrofurazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-NITRO-2-FURALDEHYDE SEMICARBAZONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/934 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

236-240 °C | |

| Record name | NITROFURAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER, SOL IN ALKALINE SOLN, 2.68e-01 g/L | |

| Record name | NITROFURAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrofural | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00336 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITROFURAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofurazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000431 [mmHg] | |

| Record name | Nitrofurazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase., MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/, The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone. | |

| Record name | Nitrofural | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00336 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITROFURAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Nitrofurazone | |

Color/Form |

PALE YELLOW NEEDLES, LEMON-YELLOW CRYSTALLINE POWDER | |

CAS RN |

59-87-0 | |

| Record name | NITROFURAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrofurazone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofural | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00336 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nitrofurazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nitrofurazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nitrofurazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROFURAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8XI70B5Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITROFURAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofurazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-NITRO-2-FURALDEHYDE SEMICARBAZONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/934 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

457 to 464 °F (decomposes) (NTP, 1992), 238 °C, 457-464 ° F | |

| Record name | NITROFURAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrofural | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00336 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrofurazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-NITRO-2-FURALDEHYDE SEMICARBAZONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/934 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does nitrofurazone exert its antibacterial effects?

A1: Nitrofurazone requires reductive activation by bacterial enzymes like nitroreductases to exert its antibacterial activity. [] These enzymes convert nitrofurazone to electrophilic intermediates, primarily hydroxylamines, which are significantly more reactive than the parent compound. [] These reactive intermediates interact with bacterial DNA, causing strand breaks and other damage, ultimately leading to bacterial cell death. []

Q2: What is the chemical structure of nitrofurazone?

A2: Nitrofurazone is a nitrofuran derivative with the IUPAC name 5-nitro-2-furaldehyde semicarbazone. It can be represented by the following structural formula:

Q3: What is the molecular formula and weight of nitrofurazone?

A3: Its molecular formula is C6H6N4O4, and its molecular weight is 198.14 g/mol.

Q4: How does light exposure affect nitrofurazone solutions?

A4: Nitrofurazone solutions are sensitive to light. Prolonged exposure to strong light, especially direct sunlight and fluorescent light, can cause the solution to change color and decrease in potency. [] Therefore, storage in colored volumetric flasks is recommended. []

Q5: Does nitrofurazone itself possess any catalytic activity?

A5: While nitrofurazone itself isn't a catalyst, its activation by bacterial nitroreductases can be viewed as a form of biocatalysis. [] The bacterial enzymes catalyze the reduction of nitrofurazone, generating reactive intermediates that exert the antibacterial effects.

Q6: Have any computational studies been conducted on nitrofurazone?

A6: While the provided abstracts don't detail specific computational studies, they highlight the potential for such work. QSAR models could be developed to explore the relationship between the structure of nitrofurazone analogs and their antischistosomal activity, as suggested in one study. []

Q7: How does modifying the nitrofurazone structure affect its activity?

A7: Research indicates that the presence of the 5-nitro-2-furaldehyde moiety is crucial for the antischistosomal activity of nitrofurazone. [] Additionally, extending the conjugated double bond system within the molecule seems to enhance this activity. [] This suggests that modifications preserving these structural features while optimizing other properties could lead to more effective analogs.

Q8: What factors impact the stability of nitrofurazone solutions?

A8: The stability of nitrofurazone solutions is influenced by temperature, light, sterilization methods, and storage time. [] Excessive heat can degrade the compound, and exposure to light can cause potency reduction. [] Different sterilization methods, like hot sterilization versus circulating steam sterilization, can differently impact the solution's stability and content. []

Q9: Are there any specific safety concerns associated with handling nitrofurazone?

A9: While not explicitly covered in the provided abstracts, nitrofurazone's classification as a potential carcinogen necessitates careful handling. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols to minimize exposure risks.

Q10: How is nitrofurazone distributed in the body after administration?

A10: Studies using radiolabeled carbon-14 nitrofurazone in lactating cows demonstrate that the drug is systemically available after intramammary, intrauterine, or ocular application. [] This indicates that nitrofurazone can be absorbed and distributed to various tissues, including milk. []

Q11: Has nitrofurazone demonstrated efficacy in treating burn wounds?

A11: Several studies investigated nitrofurazone's efficacy in treating burn wounds. One clinical trial found that nitrofurazone 0.2% cream effectively alleviated pain and controlled microbial contamination in first and second-degree burns. [] Other studies exploring alternatives like Aloe vera gel suggest that while both can be effective, nitrofurazone might be associated with a higher risk of sensitivity reactions. [, ]

Q12: What mechanisms contribute to nitrofurazone resistance in bacteria?

A12: A primary mechanism of nitrofurazone resistance in bacteria, specifically E.coli, involves the loss of soluble nitroreductase activity. [] Mutations leading to decreased expression or complete absence of these enzymes hinder the reductive activation of nitrofurazone, limiting the formation of reactive intermediates responsible for its antibacterial effects. []

Q13: What are the main safety concerns regarding nitrofurazone use?

A13: Nitrofurazone is classified as a potential carcinogen based on evidence from animal studies. [] Long-term feeding studies in rats and mice revealed an association between nitrofurazone administration and increased incidences of various tumors. [] This carcinogenic potential has led to restrictions on its use in many countries, particularly in food-producing animals.

Q14: Have any targeted drug delivery systems been investigated for nitrofurazone?

A14: Research explored incorporating nitrofurazone into chitosan-based films for potential application as a wound dressing. [, ] Chitosan, a biocompatible and biodegradable polymer, offers a promising platform for controlled drug release. [, ] This approach aims to deliver nitrofurazone directly to the wound site, enhancing its local efficacy and potentially minimizing systemic side effects. [, ]

Q15: What are the challenges associated with using semicarbazide as a marker for nitrofurazone exposure?

A15: While semicarbazide has been used as a marker metabolite for nitrofurazone exposure, its reliability has been questioned. [] Studies demonstrate that semicarbazide can develop in powdered dairy products during storage, even in the absence of initial nitrofurazone contamination. [] This "innocent" formation of semicarbazide calls into question its validity as a specific marker, potentially leading to false-positive results. []

Q16: What analytical methods are used to quantify nitrofurazone in various matrices?

A16: Several analytical methods have been employed to quantify nitrofurazone, including:

- HPLC-DAD: High-performance liquid chromatography with a diode array detector was used to determine nitrofurazone residues in milk. []

- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for detecting intact nitrofurazone in milk and milk powder. []

- ELISA: Enzyme-linked immunosorbent assays, utilizing specific antibodies, can be used to detect nitrofurazone metabolites in animal food. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)

![N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide](/img/structure/B1678932.png)